molecular formula C15H13N B1601917 2-(p-Tolylethynyl)aniline CAS No. 124643-45-4

2-(p-Tolylethynyl)aniline

Cat. No.: B1601917
CAS No.: 124643-45-4
M. Wt: 207.27 g/mol
InChI Key: BMZWJMXJVGEQGL-UHFFFAOYSA-N
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Description

Significance of Alkynylanilines as Versatile Precursors in Contemporary Organic Chemistry

Alkynylanilines, and particularly 2-alkynylanilines, are recognized as privileged substrates in modern organic synthesis. rsc.org Their value stems from the proximate reactive centers—the amino group and the alkyne—which can participate in a variety of intramolecular cyclization reactions. This structural motif provides a powerful and atom-economical strategy for the construction of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals, agrochemicals, and functional organic materials. researchgate.net

The synthetic utility of 2-alkynylanilines is broad, enabling access to a range of important heterocyclic systems. researchgate.net One of the most prominent applications is in the synthesis of indoles, a ubiquitous scaffold in natural products and medicinal chemistry. rsc.orgbeilstein-journals.org Various catalytic systems, employing metals such as gold, palladium, copper, and platinum, have been developed to facilitate the cyclization of 2-alkynylanilines into substituted indoles. beilstein-journals.orgrsc.orgrsc.org Beyond indoles, these precursors are instrumental in forming other heterocyclic structures like quinolines. researchgate.net The reaction pathways can often be tuned by the choice of catalyst, reaction conditions, and substituents on the aniline (B41778) or alkyne, allowing for controlled and selective synthesis. researchgate.net For instance, metal-catalyzed reactions have established robust protocols for diverse and selective syntheses of significant heterocyclic derivatives. researchgate.net More recently, metal-free reaction conditions, such as those mediated by Brønsted acids or iodine, have gained attention as practical and sustainable alternatives. rsc.orgresearchgate.net

Overview of the Research Landscape Surrounding 2-(p-Tolylethynyl)aniline and its Derivatives

The research landscape for this compound is dynamic and expanding, with significant efforts focused on its application in multicomponent reactions and the synthesis of complex molecular architectures. The presence of the p-tolyl group on the ethynyl (B1212043) moiety introduces specific steric and electronic properties that can be exploited to influence reactivity and selectivity in chemical transformations.

Recent studies have demonstrated the use of this compound and its aldehyde analogue, 2-(p-tolylethynyl)benzaldehyde (B2826886), in three-component reactions to generate novel phosphonate-containing heterocycles. nih.govresearchgate.net For example, the reaction of 2-(p-tolylethynyl)benzaldehyde with aniline and dialkyl phosphites can be selectively controlled to produce either α-amino (2-alkynylphenyl)-methylphosphonates or 1,2-dihydroisoquinolin-1-ylphosphonates by choosing the appropriate catalyst system. nih.govresearchgate.net This highlights the tunability of reactions involving this scaffold.

Furthermore, derivatives of this compound are being explored in the synthesis of axially chiral molecules and complex fused heterocyclic systems. For instance, N-(2,4-Dimethyl-6-(p-tolylethynyl)phenyl)-4-methoxybenzenesulfonamide, a derivative of this compound, has been synthesized and utilized in studies on N-C axially chiral compounds. mdpi.com The electronic nature of the tolyl group can also be modulated, with studies investigating derivatives containing electron-donating or electron-withdrawing groups on the phenyl ring to fine-tune the electronic properties and reactivity of the molecule. mdpi.com

The compound has also been used in the synthesis of more complex structures like indolo[1,2-f]phenanthridines through palladium-catalyzed domino reactions. rsc.orgacs.org These advanced applications underscore the importance of this compound as a versatile building block in contemporary organic synthesis.

Scope and Strategic Importance of this compound in Heterocyclic Synthesis and Functional Material Design

The strategic importance of this compound lies in its dual utility for both the synthesis of complex heterocyclic molecules and the design of functional organic materials. Its ability to undergo controlled cyclization reactions makes it a cornerstone for building diverse heterocyclic libraries.

In heterocyclic synthesis, this compound serves as a key starting material for producing substituted indoles and quinolines. rsc.orgresearchgate.net The specific substitution pattern offered by the p-tolyl group can be used to modulate the properties of the resulting heterocycles. For example, it has been used in the synthesis of 2-(p-tolyl) substituted benzofurans and indoles, which are then incorporated into more complex structures with potential applications in organic electronics. acs.org The synthesis of 5-(p-tolylethynyl)-1H-pyrrolo[2,3-b]pyridine, a 7-azaindole (B17877) derivative, further showcases its utility in creating analogues of biologically important scaffolds. acs.org

In the realm of materials science, the rigid, conjugated structure of this compound and its derivatives makes them attractive candidates for the development of π-functional materials. These materials are central to the field of organic electronics, with applications in transistors and solar cells. acs.org The tolyl group can influence the packing and electronic properties of the resulting materials. The synthesis of N-(1,3-benzothiazol-2-yl)benzamide derivatives and other aniline-based compounds highlights the broader interest in aniline derivatives for creating materials with specific electronic and photophysical properties. researchgate.net The development of novel synthetic routes to N-aromatic heterocycles from aniline derivatives further expands the potential for creating new functional materials. rsc.org

The table below summarizes some of the key applications and transformations involving this compound and its derivatives, reflecting the compound's versatility.

PrecursorReagentsProduct TypeApplication AreaReference
This compoundZnBr₂2-(p-Tolyl)indoleHeterocyclic Synthesis rsc.org
2-(p-Tolylethynyl)benzaldehydeAniline, Dibutyl Phosphite (B83602)α-AminophosphonateMulticomponent Reactions nih.govresearchgate.net
2-(p-Tolylethynyl)benzaldehydeAniline, Dibutyl Phosphite, CuClDihydroisoquinolinylphosphonateMulticomponent Reactions nih.govresearchgate.net
2-(p-Tolylethynyl)phenol(E)-1-[(2-iodo-2-phenylvinyl)sulfonyl]-4-methylbenzene, Pd(OAc)₂3-(Vinylsulfonyl)benzofuranHeterocyclic Synthesis acs.org
2,4-Dimethyl-6-(p-tolylethynyl)aniline4-Methoxybenzenesulfonyl chlorideN-C Axially Chiral SulfonamideAsymmetric Synthesis mdpi.com
5-Bromo-7-azaindolep-Tolylacetylene, Pd/Cu catalyst5-(p-Tolylethynyl)-7-azaindoleHeterocyclic Synthesis acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(4-methylphenyl)ethynyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N/c1-12-6-8-13(9-7-12)10-11-14-4-2-3-5-15(14)16/h2-9H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMZWJMXJVGEQGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C#CC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20559121
Record name 2-[(4-Methylphenyl)ethynyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20559121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124643-45-4
Record name 2-[(4-Methylphenyl)ethynyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20559121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Transformation Pathways of 2 P Tolylethynyl Aniline in Complex Molecular Construction

Annulation Reactions Leading to Heterocyclic Frameworks

Annulation reactions involving 2-(p-Tolylethynyl)aniline are a powerful strategy for creating diverse heterocyclic compounds. These reactions leverage the reactivity of the amino group and the ethynyl (B1212043) moiety to construct new rings fused to the original aniline (B41778) structure. The specific reaction conditions and catalysts employed play a critical role in directing the transformation towards the desired heterocyclic framework.

Indole (B1671886) Ring System Formation

The synthesis of indole ring systems, a common motif in biologically active compounds, is a significant application of this compound. Various catalytic systems have been developed to facilitate the intramolecular cyclization of this precursor to form substituted indoles.

Palladium catalysts are extensively used to initiate nucleophilic additions and cross-coupling reactions. acs.org This dual capability is harnessed in heterocyclization–coupling cascades. acs.org Dehydrotryptophan derivatives have been synthesized using palladium-catalyzed aminocyclization-Heck-type coupling cascades starting from o-alkynylaniline derivatives like this compound and methyl α-aminoacrylate. acs.org This method allows for the introduction of aryl, alkyl, and alkenyl substituents at the C-2 position of the indole. acs.org

A typical procedure involves reacting this compound with methyl α-acetamidoacrylate in the presence of a palladium catalyst, such as PdCl2(PPh3)2, and an additive like potassium iodide in a solvent like DMF at elevated temperatures. acs.org This cascade reaction provides a practical route to dehydrotryptophan derivatives. acs.org The process can even be performed as a one-pot Sonogashira-cyclization–coupling sequence, starting from 2-iodoarylcarbamates and terminal alkynes, to generate the dehydrotryptophan derivatives. acs.org

Table 1: Palladium-Catalyzed Synthesis of Dehydrotryptophan Derivatives

Starting Material Reagent Catalyst Product

Gold catalysts, particularly gold(III) salts like NaAuCl4, have proven to be highly effective in promoting the annulation of 2-alkynylanilines to form indoles under mild conditions. organic-chemistry.org The reaction of this compound with a catalytic amount of NaAuCl4 in solvents like ethanol (B145695) or isopropanol (B130326) at room temperature leads to the formation of 2-(p-tolyl)-1H-indole in high yield. organic-chemistry.orgbeilstein-journals.org This method is advantageous due to its simplicity, efficiency, and the avoidance of harsh reaction conditions or protective groups. organic-chemistry.org

Furthermore, a one-pot protocol for the synthesis of 3-haloindoles has been developed where, after the gold-catalyzed cyclization is complete, a halogen source such as bromine or iodine is added to the reaction mixture. organic-chemistry.org Gold catalysts can also facilitate the synthesis of decorated indoles through carbene insertion into the N-H bond of N-allyl-2-alkynylanilines using α-diazo compounds, followed by cyclization and a 1,3-allyl migration. researchgate.net

Table 2: Gold-Catalyzed Indole Synthesis

Starting Material Catalyst Product

An efficient one-pot synthesis of N-imidoyl-(1H)-indoles has been achieved through a palladium-catalyzed oxidative insertion domino reaction. researchgate.net This process involves the reaction of a 2-alkynylaniline, such as 2-(phenylethynyl)aniline, with an isocyanide and an arylboronic acid. researchgate.net This method offers a novel pathway to synthesize N-imidoyl-(1H)-indoles with a broad substrate scope and good functional group tolerance under mild reaction conditions. researchgate.net

The direct intramolecular hydroamination of N-acetyl-2-alkynylaniline derivatives provides an efficient route to N-acetyl-2-substituted indoles. researchgate.net This reaction can be effectively catalyzed by platinum tetrachloride (PtCl4) in low catalytic loadings (1-2 mol%) to yield the desired indole products in moderate to excellent yields. researchgate.net This protocol is noted for its efficiency, reliability, and scalability, making it a valuable tool for accessing this class of N-heterocyclic skeletons from readily available starting materials. researchgate.net Borane catalysts, such as B(C6F5)3, have also been employed for the intramolecular hydroamination of 2-alkynyl anilines to form 2-substituted indoles in good to excellent yields. rsc.org

Palladium-Catalyzed Oxidative Insertion for N-Imidoyl-(1H)-indoles

Quinolines and Isoquinolines Synthesis

The versatility of this compound extends to the synthesis of other important heterocyclic frameworks, including quinolines and isoquinolines.

A general protocol for the synthesis of 2-substituted quinolines involves the Mn(OAc)3-mediated one-pot condensation-oxidative annulation of 2-alkynylanilines with 1,3-ketoesters. researchgate.net This reaction proceeds at room temperature in acetic acid, offering a convenient method for preparing a wide range of quinoline (B57606) derivatives. researchgate.net Additionally, substituted quinolines can be synthesized through the electrophilic cyclization of N-(2-alkynyl)anilines using reagents like iodine monochloride (ICl), iodine (I2), or bromine (Br2). nih.gov

The synthesis of isoquinolines can be achieved through various methods, including the condensation of 2-alkynylbenzaldehydes with aniline and dialkyl phosphites, catalyzed by copper chloride (CuCl), which leads to 2,3-disubstituted-1,2-dihydroisoquinolin-1-ylphosphonates. researchgate.netnih.gov Another approach involves the visible light-promoted insertion of vinyl isocyanides with diaryliodonium salts. rsc.org

Table 3: Compound Names

Compound Name
This compound
2-iodoaniline (B362364)
Et3N
DMF
Pd(PPh3)4
CuI
ethynyltrimethylsilane
p-TsOH·H2O
1,2-DCE
NaHCO3
CHCl3
ethanol
4-toluidine
2-phenylaniline
2-(2-aminophenyl)quinoline
Bi(OTf)3
MesCOOH
hexafluoroisopropanol
Rh(III)
phenylacetylene (B144264)
piperidine (B6355638)
2-(phenylethynyl)-4-(trifluoromethyl)aniline
Johnphos
gold(I)
2-(p-tolylethynyl)-N-(2-(p-tolylethynyl)phenyl)naphthalen-1-amine
aza researchgate.nethelicenes
benzo[h]indolo[1,2-a]
1-alkynyl-2-aminonaphthalenes
2-(trifluoroacetyl)anilines
chiral phosphoric acid ester
2-(naphthalen-1-yl)quinolines
2-(phenylethynyl)naphthalen-1-amine
propiophenone
copper acetate (B1210297)
4-OH-TEMPO
2,2'-bipyridine
benzo[g]indole
N-bromosuccinimide
FeCl3
methylene chloride
trimethylsilylacetylene
1-amino-2-bromoanthraquinones
3-haloisoxazolanthrones
2-ethynyl-N-methylnaphthalen-1-amine
1,8-bis(dimethylamino)naphthalene
2-alkynylbenzaldehydes
dialkyl phosphites
T3P®
CuCl
MeCN
dimethyl phosphite (B83602)
diethyl phosphite
4-fluoro-2-(p-tolylethynyl)benzaldehyde
2-((4-methoxyphenyl)ethynyl)benzaldehyde
2-((4-chlorophenyl)ethynyl)benzaldehyde
2-phenyl-3-aryl-1,2-dihydroisoquinolin-1-yl)phosphonates
AgOTf
magnesium perchlorate
Lewis acid
3-(p-tolylethynyl)perylene
BBr3
2,4,6-tri-tert-butylpyridine
o-dichlorobenzene
heptane
DCM
2,4,6-triisopropylphenylmagnesium bromide
4-aminopyridine
para-nitroaniline
DDQ
triflic acid
NaNO2
H2SO4
KI
hex-1-yn-1-yl copper
pyridine (B92270)
urea
RhIIICp·(MeCN)32
TFE
DMAP
dibromine
Pd2(dba)3
BINAP
Cs2CO3
toluene (B28343)
CH3CO2K
dicobalt octacarbonyl
2-ethynylanilines
isocyanides
1-bromo-2-(phenylethynyl)benzene
2-bromoaniline
Pd(OAc)2
PPh3
1,2-bis(2-bromophenyl)ethyne
1-bromo-2-((2-chlorophenyl)ethynyl)benzene
p-toluidine
1-chloro-2-(phenylethynyl)benzene
triethyl(ethynyl)silane
2-iodo-N-(4-methoxybenzyl)aniline
hexane
EtOAc
methyl α-acetamidoacrylate
PdCl2(PPh3)2
2-iodoarylcarbamates
terminal alkynes
5-chloro-2-(4-methoxyphenyl)-3-(p-tolylethynyl)-2H-indazole
2-(cyclopropylethynyl)aniline
TPGS-750-M
Pd(CH3CN)2Cl2
Xphos
2-benzyloxymethyl-indole
morpholine
tert-butoxycarbonyl
N-allyl-2-alkynylanilines
α-diazo compounds
B(C6F5)3
tetrahydroquinoline
ICl
I2
Br2
PhSeBr
p-O2NC6H4SCl
Hg(OTf)2
NaAuCl4
iPrOH
TIPS-EBX
AuCl
2-hexynyl aniline
2-trimethylsilylacetylene
2-ethynylaniline (B1227618)
Li2CO3
Cu(OAc)2
N-aryl-2-aminopyridines
CuCl2
FeCl3
p-TsOH·H2O
xylene
14-(p-Tolyl)-4-(p-tolylethynyl)pyrrolo[1,2-a]quinolino[2,3-c] Current time information in Bangalore, IN.acs.orgnaphthyridine
1,2-benzisothiazolo[2,3-a]quinoline
In(OTf)3
Br2
NBS
I2/KOH
vinyl isocyanides
diaryliodonium salts
glycerine
nitrobenzene
acrolein
α-Naphthylamine
8-Aminoquinoline
3-Aminopyridine
acetoacetone
polyphosphoric acid
acetaldehyde
2-aminobenzaldehyde
trifluoroacetic acid
p-toluenesulfonic acid
3-bromopyridine
dimethyl phthalate
BuLi
Et2O
phthalic anhydride (B1165640)
dppb
MeSO3H
ethyl propiolate
methyl 2-(3-pyridylcarbonyl)benzoate
Brønsted Acid-Mediated Cycloisomerization to Quinoline Derivatives

Brønsted acids catalyze the cycloisomerization of 2-alkynylanilines, including this compound, to produce quinoline derivatives. mdpi.com The reaction conditions, such as the choice of acid, solvent, and temperature, significantly influence the chemo- and regioselectivity of the reaction. mdpi.com For instance, using p-toluenesulfonic acid (p-TsOH·H₂O) in ethanol at elevated temperatures can favor the regioselective dimerization of 2-(phenylethynyl)aniline to yield 2-(2-aminophenyl)quinoline derivatives. mdpi.com However, altering the solvent to isopropanol can lead to a decrease in selectivity. mdpi.com In some cases, under specific conditions, the reaction can yield 3,3′-biindolyl products through a domino cycloisomerization/coupling/oxidation sequence. mdpi.com

Table 1: Effect of Reaction Conditions on Brønsted Acid-Mediated Reactions of 2-Alkynylanilines mdpi.com

EntryAcidSolventTemperature (°C)Major Product
1p-TsOH·H₂O (stoichiometric)EtOH1102-(2-Aminophenyl)quinoline
6p-TsOH·H₂Oi-PrOH-Decreased chemo- and regioselectivity
7p-TsOH·H₂ODCE402-Phenylindole (B188600)
14p-TsOH·H₂ODCE403,3′-Biindolyl derivative (via in situ generated formaldehyde (B43269) as oxidant)
Three-Component Reactions for α-Amino (2-Alkynylphenyl)-Methylphosphonates and 1,2-Dihydroisoquinolin-1-ylphosphonates

The three-component reaction of a 2-alkynylbenzaldehyde, such as 2-(p-tolylethynyl)benzaldehyde (B2826886), an amine like aniline, and a dialkyl phosphite provides access to α-amino (2-alkynylphenyl)-methylphosphonates and 1,2-dihydroisoquinolin-1-ylphosphonates. nih.govresearchgate.net The selectivity of this reaction is highly dependent on the catalyst system employed. nih.gov

When the reaction is mediated by propylphosphonic anhydride (T₃P®), it selectively yields α-amino (2-alkynylphenyl)-methylphosphonates in high yields through a Kabachnik–Fields reaction. nih.govresearchgate.net This process is operationally simple and often does not require chromatographic purification. nih.govresearchgate.net Conversely, using a copper(I) chloride (CuCl) catalyst at 60 °C directs the reaction towards the formation of 2,3-disubstituted-1,2-dihydroisoquinolin-1-ylphosphonates. nih.govresearchgate.net For example, the reaction of 2-(p-tolylethynyl)benzaldehyde, aniline, and dibutyl phosphite without a catalyst shows low conversion, but the addition of CuCl significantly improves the outcome. nih.gov

Table 2: Catalyst-Dependent Product Selectivity in the Three-Component Reaction of 2-(p-Tolylethynyl)benzaldehyde, Aniline, and Dibutyl Phosphite nih.gov

EntryCatalystTemperature (°C)Product(s)Conversion (%)
1None60Dibutyl ((phenylamino)(2-(p-tolylethynyl)phenyl)methyl)phosphonate (major), Dibutyl (2-phenyl-3-(p-tolyl)-1,2-dihydroisoquinolin-1-yl)phosphonate (minor)52
1010 mol% CuCl60Dibutyl (2-phenyl-3-(p-tolyl)-1,2-dihydroisoquinolin-1-yl)phosphonate~Complete
-T₃P®25Dibutyl ((phenylamino)(2-(p-tolylethynyl)phenyl)methyl)phosphonate96 (isolated yield)
Palladium-Catalyzed Alkyne Annulation for Benzo[a]carbazoles

Benzo[a]carbazoles can be synthesized through a palladium-catalyzed alkyne annulation process. nih.govacs.org This divergent approach utilizes internal alkynes and N-tosyl-iodoindoles to produce a variety of electronically different benzo[a]carbazoles in good yields. nih.govacs.org The reaction conditions, particularly the reaction media and temperature, play a crucial role in determining whether N-protected or N-deprotected benzo[a]carbazoles are formed. nih.govacs.org For instance, increasing the reaction temperature from 90 °C in DMF to 120 °C can significantly improve the yield of the N-tosylated benzo[a]carbazole. acs.org

Synthesis of Thienonaphtho[bc]pyridines and Thienonaphtho[bc]quinolines

A modular synthesis for the preparation of previously unknown thienonaphtho[bc]pyridines and thienonaphtho[bc]quinolines has been developed utilizing a Brønsted acid-mediated cycloisomerization. rsc.orgnih.govrsc.org This methodology provides selective access to two isomeric products that are isoelectronic to dibenzopyrene. rsc.orgnih.govrsc.org The optimization of this reaction involved screening various acids and solvents, with p-toluenesulfonic acid in xylene at 140 °C proving to be the most effective conditions for the transformation of a mono-cyclized precursor to the desired bis-cyclized thienonaphtho[bc]pyridine. rsc.org

Synthesis of Polycyclic Uracil (B121893) Derivatives via Cycloisomerization

Polycyclic uracil derivatives can be synthesized through a multi-step sequence that includes palladium-catalyzed Sonogashira–Hagihara and Suzuki–Miyaura cross-coupling reactions, followed by a final Brønsted acid-mediated cycloisomerization. beilstein-journals.orgnih.gov This method demonstrates good functional group tolerance and produces the final products in moderate to quantitative yields. beilstein-journals.org The strategy allows for the construction of benzo[f]quinazoline-1,3(2H,4H)-diones and other related polycyclic uracil-based compounds. beilstein-journals.orgnih.gov

Chemo- and Regioselectivity in Reactions of this compound

The concepts of chemoselectivity and regioselectivity are paramount in understanding the reactivity of this compound and its derivatives. durgapurgovtcollege.ac.in Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity describes the preference for bond formation at one position over other possible positions.

In the context of the reactions discussed, the chemo- and regioselectivity are often dictated by the reaction conditions. For example, in the Brønsted acid-mediated reactions of 2-alkynylanilines, the choice of solvent and the nature of the acid can direct the reaction towards either indole formation or quinoline synthesis. mdpi.com Similarly, in the three-component reactions leading to phosphonates, the catalyst (T₃P® vs. CuCl) determines whether the reaction proceeds via a Kabachnik-Fields pathway to yield α-aminophosphonates or through a cyclization to form dihydroisoquinolinylphosphonates. nih.gov

The palladium-catalyzed aminocyclization–coupling cascades of this compound with alkenes also highlight the importance of controlling side reactions. acs.org Cycloisomerization of the starting alkynylaniline to form indole derivatives is a common side reaction that can be influenced by the choice of catalyst, ligands, and reaction conditions. acs.org Understanding and controlling these selective processes are crucial for the efficient and predictable synthesis of the desired complex heterocyclic products.

Factors Influencing Product Selectivity in Brønsted Acid-Mediated Transformations

The outcome of Brønsted acid-mediated reactions involving 2-alkynylanilines, such as this compound, is highly dependent on several key factors that influence product selectivity. mdpi.com These factors include the nature of the Brønsted acid, its concentration, the solvent, and the reaction temperature. mdpi.comnih.gov By carefully manipulating these conditions, different reaction pathways can be favored, leading to the selective formation of various valuable heterocyclic products. mdpi.com

For instance, the reaction of 2-phenylethynylaniline, an analogue of this compound, can be directed towards either hydration or dimerization. mdpi.com Using a stoichiometric amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) in ethanol at 110 °C promotes the regioselective dimerization, yielding a 2-(2-aminophenyl)quinoline as the major product. mdpi.comnih.gov Conversely, reducing the amount of the acid catalyst leads to a significant decrease in chemoselectivity, with the hydration product, 1-(2-aminophenyl)-2-phenylethan-1-one, being formed in comparable amounts to the dimer. nih.gov

The choice of solvent also plays a crucial role. While dimerization is favored in ethanol, switching to 1,2-dichloroethane (B1671644) (DCE) can suppress this pathway and promote others. mdpi.comnih.gov In some cases, the solvent can even participate in the reaction; for example, when using dimethylformamide (DMF), it can act as a C1 synthon, leading to the formation of 3-phenylquinolin-4(1H)-one. nih.gov The interplay of these factors allows for a remarkable level of control over the reaction's outcome, enabling a diversity-oriented synthesis approach from a single starting material. mdpi.com

Table 1: Influence of Reaction Conditions on Product Selectivity in Brønsted Acid-Mediated Reactions of 2-Phenylethynylaniline (1a)

Entry Brønsted Acid (equiv.) Solvent Temp (°C) Major Product(s) Yield (%) Ratio (Dimerization/Hydration)
1 p-TsOH·H₂O (1.0) EtOH 110 2-(2-aminophenyl)quinoline (7a) 70 80/20
2 p-TsOH·H₂O (0.2) EtOH 110 7a / 1-(2-aminophenyl)-2-phenylethan-1-one (6a) 35 / 46 -
3 p-TsOH·H₂O (1.0) DCE 110 4-phenyl-2-(p-tolyl)quinoline (8a) 55 -
4 p-TsOH·H₂O (1.0) DMF 110 1-(2-aminophenyl)-2-phenylethan-1-one (6a) / 3-phenylquinolin-4(1H)-one (9a) 22 / 30 -

Data compiled from studies on 2-alkynylaniline reactions. mdpi.comnih.gov

Analysis and Suppression of Competing Side Reactions (e.g., Hydration, Dimerization)

In the synthesis of complex molecules from this compound, several competing side reactions can occur, primarily hydration of the alkyne and dimerization. mdpi.com The suppression of these undesired pathways is critical for achieving high yields of the target molecule. The formation of these side products is highly influenced by the reaction conditions.

Hydration of the triple bond in 2-alkynylanilines leads to the formation of 2-aminoaryl ketones. mdpi.comrsc.org This reaction is often catalyzed by Brønsted or Lewis acids. For example, in the presence of p-TsOH·H₂O in ethanol, 2-phenylethynylaniline can be hydrated to 1-(2-aminophenyl)-2-phenylethan-1-one. mdpi.comnih.gov Dimerization, on the other hand, can lead to the formation of quinoline derivatives. mdpi.combohrium.com This process involves the intermolecular reaction of two molecules of the starting aniline. bohrium.com

The selective suppression of these side reactions can be achieved by careful tuning of the catalyst system and solvent. For instance, in Brønsted acid-mediated reactions, performing the reaction in a non-polar solvent like DCE at elevated temperatures can favor the formation of a different regioisomer of the quinoline dimer, while suppressing hydration. mdpi.com In some metal-catalyzed reactions, the choice of the metal and ligands is paramount. For example, in copper(I)-catalyzed reactions, the use of a ligand-free system in a fluorinated alcohol like 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) has been shown to suppress many undesired side reactions, including simple hydration and dimerization, to favor a selective condensation/bicycloaromatization pathway. rsc.orgnih.gov

Multicomponent Reaction Strategies Employing this compound Analogues

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. rsc.org Analogues of this compound are valuable substrates in such reactions for the synthesis of diverse heterocyclic scaffolds, particularly quinolines. rsc.orgnih.gov

One notable example is the Povarov reaction, which can be used to synthesize substituted quinolines. iipseries.org In a three-component approach, an aniline derivative, an aldehyde, and an activated alkene can react to form a tetrahydroquinoline, which can then be oxidized to the corresponding quinoline. iipseries.org 2-Alkynylanilines can be incorporated into MCRs that lead to highly substituted quinoline derivatives. For instance, the reaction of 2-alkynylanilines with aldehydes and α-isocyanoacetates in methanol, followed by heating in toluene, can produce polysubstituted furo[2,3-c]quinolines. cnrs.fr

Another strategy involves the reaction of 2-alkynylanilines with ketones. Under Brønsted acid catalysis, the reaction of 2-alkynylanilines with enolizable ketones can afford 4-alkyl-2,3-disubstituted quinolines. nih.gov This method provides access to quinolines that are difficult to obtain through classical methods like the Friedländer synthesis. nih.gov The versatility of MCRs allows for the rapid generation of a library of quinoline derivatives with diverse substitution patterns, which is highly valuable for medicinal chemistry and materials science applications. rsc.orgnih.gov

Copper(I)-Catalyzed Condensation/Bicycloaromatization of Arylalkynes Including this compound

Copper(I) catalysis enables a unique condensation and bicycloaromatization reaction between two different arylalkynes, such as this compound and an o-carbonyl arylalkyne, to directly synthesize C–N axially chiral biaryl compounds. nih.govresearchgate.net This transformation is significant as it constructs complex molecular frameworks with high selectivity, avoiding more common reaction pathways. nih.gov

The reaction between this compound and 2'-phenylethynylacetophenone, when catalyzed by a ligand-free copper(I) salt in HFIP, leads to the formation of a 1,1'-naphthylindole derivative in high yield. rsc.orgnih.gov The copper(I) catalyst and the fluorinated solvent are crucial for the success of this reaction, as they suppress a multitude of potential side reactions. nih.gov These undesired reactions include hydration, intramolecular cyclization, and dimerization of the starting alkynes. rsc.org

The proposed mechanism suggests that the copper(I) catalyst facilitates the initial condensation between the amino group of this compound and the carbonyl group of the other arylalkyne. This is followed by a cascade of cyclization and aromatization steps, involving a 6-endo-dig carbocyclization of the carbonyl alkyne and a 5-endo-dig nitrocyclization of the amino alkyne, to construct the coupled five- and six-membered aromatic rings. nih.gov This methodology provides a direct and efficient route to structurally diverse C–N axial biaryl compounds that were previously difficult to access. nih.govresearchgate.net

Palladium(II)-Catalyzed Tandem Cycloannulative-Alkenylation of o-Alkynylanilines

Palladium(II)-catalyzed tandem reactions provide an efficient route for the synthesis of functionalized indoles from o-alkynylanilines like this compound. One such process is the cycloannulative-alkenylation, which combines an intramolecular cyclization with an intermolecular C-C bond formation in a single operation. acs.orgresearchgate.net

In this reaction, an o-alkynylaniline undergoes a palladium(II)-catalyzed intramolecular aminopalladation to form an indole-3-ylpalladium(II) intermediate. This intermediate is then intercepted by an α,β-unsaturated carbonyl compound, such as an (E)-β-iodovinyl sulfone, in a Heck-type coupling to afford a C3-alkenylated indole. acs.orgresearchgate.net This tandem process allows for the direct installation of a vinyl sulfone moiety at the C3 position of the indole ring, creating a valuable scaffold for further synthetic manipulation and for biological evaluation. acs.org

The reaction conditions are typically mild, often proceeding at room temperature, and tolerate a range of functional groups on both the o-alkynylaniline and the coupling partner. acs.org The palladium catalyst, often Pd(OAc)₂, plays a dual role in facilitating both the initial cyclization and the subsequent cross-coupling. researchgate.net This strategy has also been extended to the one-pot synthesis of dehydrotryptophan derivatives by reacting o-alkynylanilines with methyl α-aminoacrylate in the presence of a palladium catalyst. uvigo.esacs.org

Catalytic Systems and Mechanistic Investigations in 2 P Tolylethynyl Aniline Chemistry

Transition Metal Catalysis: Principles and Applications

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures with high efficiency and selectivity. snnu.edu.cn In the context of 2-(p-tolylethynyl)aniline chemistry, these catalysts activate the alkyne and amine functionalities, paving the way for the formation of new carbon-carbon and carbon-heteroatom bonds. The choice of metal, ligand, and reaction conditions plays a pivotal role in dictating the reaction outcome, leading to a diverse array of heterocyclic products. researchgate.net

Palladium Catalysis: Detailed Mechanistic Pathways in Cross-Coupling and Annulation Sequences

Palladium catalysis is extensively utilized in the chemistry of 2-alkynylanilines, including this compound, for the synthesis of indoles and other N-heterocycles. researchgate.netnih.gov These reactions often proceed through cascade sequences involving cross-coupling and annulation steps.

A plausible mechanistic pathway for the palladium-catalyzed synthesis of indole (B1671886) derivatives from 2-alkynylanilines involves an initial Sonogashira coupling to form a substituted alkynyl aniline (B41778) intermediate. This is followed by desilylation and a subsequent Sonogashira coupling with an aryl iodide. The resulting product then undergoes cyclization to yield the final indole derivative. mdpi.com

In a different approach, palladium-catalyzed aminocyclization-Heck-type coupling cascades have been developed to prepare dehydrotryptophan derivatives from o-alkynylanilines. acs.org The reaction of this compound with methyl α-aminoacrylate in the presence of a palladium catalyst yields the desired dehydrotryptophan product, although the cycloisomerization of the starting material to form 3-unsubstituted indole can be a competing side reaction. acs.org

Furthermore, palladium-catalyzed annulation of 2-alkynylanilines with 2-iodoanilines provides a route to 2-indolylphosphines after a subsequent desulfidation step. nih.gov Cascade cyclocarbopalladation of propargylic amides followed by reaction with 2-alkynyltrifluoroacetanilides can lead to the formation of indoles bearing a 4-alkylidene-3,4-dihydroisoquinolin-1(2H)-one substituent through a sequence of aminopalladation and reductive elimination. beilstein-journals.org

The efficacy of palladium-catalyzed reactions is intricately linked to ligand design and the accessible oxidation states of the metal center. uni-rostock.denih.gov Ligands are crucial as they can influence the catalyst's reactivity, selectivity, and stability. nih.gov For instance, in C-N cross-coupling reactions, the choice of phosphine (B1218219) ligands, such as Xantphos, can significantly impact the reaction outcome. researchgate.net The development of Buchwald precatalysts, which are air-stable and easily activated to the active Pd(0) species, has greatly advanced the field. These precatalysts have demonstrated high efficiency in various cross-coupling reactions.

The catalytic cycle of many palladium-catalyzed reactions involves the shuttling of the palladium center between the Pd(0) and Pd(II) oxidation states. uni-rostock.de However, Pd(IV) intermediates have also been implicated in certain C-H activation and cross-coupling reactions. nih.gov In some cases, dinuclear Pd(III) complexes have been observed and are proposed to be involved in C-H chlorination reactions. wikipedia.org The ability of palladium to readily switch between these oxidation states is a key factor in its catalytic prowess. uni-rostock.demdpi.com

Catalyst SystemLigandKey FeatureApplication
PdCl2/PPh3TriphenylphosphineStandard Sonogashira coupling conditionsSynthesis of alkynyl aniline intermediates mdpi.com
PdCl2None (ligandless)Aminocyclization-Heck couplingSynthesis of dehydrotryptophan derivatives acs.org
Pd2(dba)3/XantphosXantphosHigh efficiency in C-N cross-couplingGeneral N-arylation reactions researchgate.net
Buchwald G3 PrecatalystBiaryl phosphines (e.g., BrettPhos)Air-stable, versatile, and highly activeBroad range of cross-coupling reactions

The catalytic cycles in palladium-catalyzed cascades are often complex, involving multiple elementary steps such as oxidative addition, migratory insertion, transmetalation, and reductive elimination. The specific sequence of these steps determines the final product.

In the context of C-N cross-coupling reactions, the resting state of the catalyst is often a palladium amido complex. mit.edu Kinetic studies have been employed to elucidate the reaction pathways and identify the rate-determining step. For some systems, oxidative addition of the aryl halide to the Pd(0) complex is considered the rate-limiting step. uni-rostock.deacs.org However, in other cases, reductive elimination from the Pd(II) intermediate can be the slow step. mit.edu

Mechanistic investigations into the palladium-catalyzed annulation of 2-alkynylanilines suggest that the reaction can proceed through different pathways depending on the specific substrates and conditions. For example, in the synthesis of 2,3-disubstituted indoles, a domino process involving annulation followed by a 1,6-conjugated addition has been proposed. mdpi.com In other cascade reactions, a sequence of cyclocarbopalladation followed by cross-coupling or aminopalladation/reductive elimination is operative. beilstein-journals.org

Role of Ligand Design and Metal Oxidation States

Copper Catalysis: Investigation of Activation and Selectivity

Copper catalysis offers a cost-effective and environmentally benign alternative to palladium for certain transformations of this compound and related compounds. scribd.com Copper catalysts are effective in promoting annulation and cyclization reactions, often with high selectivity.

A notable application of copper catalysis is the synthesis of substituted quinazolines from 2-ethynylanilines and benzonitriles, where molecular oxygen is used as the sole oxidant. acs.org This process involves the cleavage of the C-C triple bond and the formation of new C-N and C-C bonds in a single operation. acs.org Copper(I) catalysts have also been employed in the tandem synthesis of 2-acylquinolines from 2-ethynylanilines and glyoxals. rsc.orgresearchgate.net

In a selective condensation/bicycloaromatization reaction of two different arylalkynes, including this compound, a ligand-free copper(I) catalyst was used to synthesize C-N axial biaryl compounds. nih.govresearchgate.net The proposed mechanism involves the formation of an enamine intermediate which then triggers a selective tandem 6-endo-dig carbocyclization and 5-endo-dig nitrocyclization. nih.gov This highlights the ability of the copper catalyst to control the selectivity of complex cascade reactions. nih.govresearchgate.net Copper catalysts are known to coordinate effectively with heteroatoms and π-bonds, which is key to their ability to activate terminal alkynes. beilstein-journals.org

CatalystCo-catalyst/AdditiveProductKey Mechanistic Feature
CuICs2CO3C-N axial biaryl compoundsSelective condensation/bicycloaromatization nih.govresearchgate.net
Cu(I) saltPiperidine (B6355638)2-AcylquinolinesTandem reaction of 2-ethynylanilines with glyoxals rsc.orgresearchgate.net
Copper saltO2Substituted quinazolinesC-C triple bond cleavage and C-N/C-C bond formation acs.org
CuBr2Trifluoroacetic acidQuinolines with an ester substituent[5 + 1] annulation of 2-ethynylaniline (B1227618) with ethyl glyoxylate (B1226380) acs.org

Manganese(III) Catalysis: Oxidative Cyclization Mechanisms

While less common than palladium, copper, or gold, manganese catalysis has also been explored for the transformation of 2-alkynylanilines. Specifically, Manganese(III) acetate (B1210297) has been used to mediate the oxidative cyclization of these substrates. Further research is needed to fully elucidate the detailed mechanistic pathways of these reactions.

Brønsted Acid Catalysis and Mediation

Brønsted acid-catalyzed reactions of 2-alkynylanilines, including this compound, offer a metal-free alternative for the synthesis of valuable nitrogen-containing heterocycles. mdpi.comresearchgate.net The strategic choice of reaction conditions, such as the acid catalyst, solvent, and temperature, can direct the reaction towards different products. mdpi.com

Elucidation of Acid-Promoted Reaction Mechanisms (e.g., Hydration, Cycloisomerization)

Brønsted acids are effective in promoting various transformations of this compound, primarily through the activation of the alkyne moiety. Two prominent examples of such reactions are hydration and cycloisomerization.

The hydration of the alkyne in this compound, catalyzed by a Brønsted acid like p-toluenesulfonic acid monohydrate (p-TsOH·H₂O), proceeds via protonation of the triple bond. mdpi.comorganicchemistrytutor.com This initial step follows Markovnikov's rule, leading to the formation of a vinyl cation intermediate at the more substituted carbon. leah4sci.com Subsequent nucleophilic attack by a water molecule and tautomerization of the resulting enol yields a ketone. mdpi.comorganicchemistrytutor.com

Cycloisomerization represents another key acid-promoted pathway. In this process, the protonated alkyne is intramolecularly attacked by the amino group. rsc.orgnih.gov This 6-endo-dig cyclization is a crucial step in the formation of indole and quinoline (B57606) derivatives. mdpi.comnih.gov For instance, the p-TsOH·H₂O catalyzed cycloisomerization of 2-alkynylanilines can lead to the formation of 2-substituted indoles. mdpi.com In some cases, this is followed by a domino reaction sequence, including coupling and oxidation, to yield more complex structures like 3,3′-biindolyls. mdpi.com

The proposed mechanism for the formation of 6(2H)-isoquinolinones from 2-alkynyl-4-hydroxybenzaldehydes and primary amines involves the initial formation of an imine, followed by protonation of the alkyne. nih.gov Subsequent intramolecular attack by the imine nitrogen leads to a 6-endo-dig cyclization, forming a 6-hydroxyisoquinolinium intermediate which then isomerizes to the final product. nih.gov

Influence of Acid Strength and Counterions on Reaction Outcomes

The strength of the Brønsted acid and the nature of its counterion significantly influence the chemo- and regioselectivity of reactions involving 2-alkynylanilines. mdpi.comnumberanalytics.com The acidity of the medium affects the protonation of the monomer and reaction intermediates, which can dictate the reaction pathway. researchgate.net

Studies on 2-alkynylanilines have shown that reaction parameters, including the nature of the Brønsted acid and its loading, have a significant effect on directing the regio- and chemoselectivity. mdpi.com For example, in the reaction of 2-phenylethynyl aniline, using a stoichiometric amount of p-TsOH·H₂O in ethanol (B145695) at high temperatures favors a regioselective dimerization to form a quinoline derivative over hydration. mdpi.com In contrast, catalytic amounts of the same acid in 1,2-dichloroethane (B1671644) at a lower temperature promote cycloisomerization to the corresponding 2-substituted indole. mdpi.com

The choice of acid can also be crucial. While p-TsOH·H₂O is commonly used, other acids like trifluoroacetic acid (CF₃COOH) have also been employed effectively. mdpi.comnih.gov The counterion of the acid can also play a role, potentially through ion pairing effects with charged intermediates, influencing the stereochemical outcome or the stability of transition states. sioc-journal.cn

Table 1: Influence of Brønsted Acid and Conditions on the Reaction of 2-Phenylethynyl aniline (1a)

Entry Brønsted Acid Loading Solvent Temp (°C) Time (h) Major Product(s)
1 p-TsOH·H₂O Stoichiometric Ethanol 110 20 2-(2-aminophenyl)quinoline (Dimerization)
2 p-TsOH·H₂O Catalytic (0.2 equiv) 1,2-DCE 40 24 2-phenyl indole (Cycloisomerization)

Data sourced from a study on the product selectivity control in Brønsted acid-mediated reactions with 2-alkynylanilines. mdpi.com

Theoretical and Computational Chemistry Studies

Theoretical and computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for understanding the intricate details of reaction mechanisms involving this compound and related compounds.

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

DFT calculations are widely used to map the potential energy surfaces of reactions, allowing for the identification of intermediates and transition states. beilstein-journals.orgresearchgate.net This provides a detailed, step-by-step understanding of the reaction pathway. For instance, DFT studies have been employed to explore the origins of chemo- and regioselectivity in the Brønsted acid-catalyzed reactions of 2-alkynylanilines. mdpi.comresearchgate.net By calculating the relative free energies of different pathways, researchers can determine the most likely reaction mechanism. mdpi.com

In the context of acid-catalyzed reactions, DFT can model the protonation event and the subsequent nucleophilic attack, providing insights into the energetics of these steps. leah4sci.combeilstein-journals.org For example, in the Bamberger rearrangement, DFT calculations helped to propose a new mechanism involving an aniline dication-like transition state, which was energetically more favorable than previously suggested intermediates. beilstein-journals.org

Prediction and Analysis of Chemo- and Regioselectivity

One of the key applications of computational chemistry is the prediction and rationalization of chemo- and regioselectivity. mdpi.combeilstein-journals.org By comparing the activation energies for different possible reaction channels, DFT calculations can predict which product is likely to be favored under a given set of conditions. mdpi.com

For example, in the Brønsted acid-catalyzed reactions of 2-alkynylanilines, DFT calculations can help to understand why dimerization is favored under certain conditions while cycloisomerization or hydration is favored under others. mdpi.com These calculations can take into account factors such as steric hindrance, electronic effects, and the stability of intermediates and transition states.

Understanding Substituent Effects on Reactivity (e.g., Hammett Studies)

Substituent effects play a crucial role in determining the reactivity of aromatic compounds. The Hammett equation provides a quantitative measure of the electronic influence of substituents on reaction rates and equilibria. researchgate.netmdpi.com Computational Hammett studies, often in conjunction with experimental data, can provide deep insights into the nature of transition states. researchgate.net

For reactions involving this compound, the electron-donating methyl group on the tolyl substituent influences the electron density of the alkyne, which in turn affects its reactivity towards electrophiles like a proton. Hammett studies on related systems, such as the reaction of meta-substituted anilines, have shown that electron-donating groups can accelerate reactions that involve an electrophilic attack on the aniline ring or a process where a positive charge develops. nih.govnih.gov A negative ρ (rho) value from a Hammett plot indicates a buildup of positive charge in the transition state of the rate-determining step, suggesting that electron-donating groups stabilize the transition state and increase the reaction rate. nih.gov

Transition State Characterization and Kinetic Isotope Effect Analysis in this compound Chemistry

Mechanistic investigations into reactions involving this compound, particularly in the context of metal-catalyzed cyclization and coupling reactions, have sought to elucidate the precise pathways and intermediates that govern product formation. The characterization of transition states and the analysis of kinetic isotope effects (KIE) are critical components of these studies, providing detailed insights into bond-breaking and bond-forming events in the rate-determining steps of a reaction.

While comprehensive studies detailing transition state geometries and kinetic isotope effects specifically for many reactions of this compound are not extensively documented in publicly available literature, mechanistic discussions often draw parallels from closely related systems. Computational methods, such as Density Functional Theory (DFT), have become invaluable tools for modeling reaction profiles.

For instance, in palladium-catalyzed cascade reactions, this compound is a key substrate for the synthesis of complex heterocyclic structures like dehydrotryptophan derivatives. DFT calculations performed on these types of aminocyclization–coupling cascades have revealed that the reaction profiles can differ significantly depending on the reactants and the specific aniline precursor used. However, specific energetic data and geometric parameters for the transition states involving this compound are not always fully reported.

In the broader context of the cyclization of 2-alkynylanilines, computational studies on related substrates suggest that the formation of indole rings can proceed through concerted pathways. For the Brønsted acid-catalyzed cycloisomerization of the closely related 2-(phenylethynyl)aniline, a transition state for a concerted proton transfer and synchronous cyclization has been proposed based on DFT calculations. rsc.org It is plausible that similar mechanisms are at play for this compound, though specific computational data for this substrate is required for confirmation.

Kinetic isotope effect studies are powerful for determining the mechanism of a reaction. A primary KIE, where an isotope is substituted at a position of bond cleavage in the rate-determining step, can provide strong evidence for that step. For example, an intramolecular KIE of 1.98 ± 0.01 was measured for an Iodine(III)-catalyzed oxidative cyclization of certain ortho-substituted anilines to form benzimidazoles, suggesting the involvement of C-H bond cleavage in the rate-determining step. chemrxiv.org Such specific KIE data for reactions of this compound are not readily found in the surveyed literature, precluding the creation of a detailed data table at this time. The general absence of such specific data highlights an area for future research to fully map the mechanistic landscape of this versatile building block.

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation and Mechanistic Probing

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, offering detailed insights into the chemical environment of individual atoms.

Proton (¹H) NMR for Structural Connectivity and Purity Assessment

Proton NMR (¹H NMR) is instrumental in defining the number, type, and connectivity of hydrogen atoms within a molecule. For 2-(p-Tolylethynyl)aniline, the ¹H NMR spectrum provides distinct signals corresponding to the aromatic protons of the aniline (B41778) and tolyl rings, the amine (NH₂) protons, and the methyl (CH₃) group protons.

In a typical ¹H NMR spectrum of this compound recorded in acetone-d₆, the protons of the tolyl group appear as a doublet at approximately 7.44 ppm, while the protons of the aniline ring and the remaining tolyl protons present as a multiplet in the range of 7.13-7.34 ppm. rsc.org Further downfield, the spectrum shows a triplet at 7.08 ppm and a doublet at 6.78 ppm, corresponding to protons on the aniline ring. rsc.org A triplet at 6.59 ppm is also characteristic of an aniline ring proton. rsc.org The amine protons typically appear as a broad singlet around 5.10 ppm, and the methyl protons of the tolyl group give a sharp singlet at approximately 2.34 ppm. rsc.org The integration of these peaks confirms the presence of the expected number of protons for each group, and the coupling patterns reveal the connectivity between adjacent protons, thus validating the molecular structure. The sharpness and singularity of the peaks also serve as a reliable indicator of the compound's purity.

Table 1: ¹H NMR Spectral Data for this compound
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.44d8.12H, Tolyl ring
7.13 - 7.34m-3H, Aniline and Tolyl rings
7.08t7.51H, Aniline ring
6.78d8.41H, Aniline ring
6.59t7.31H, Aniline ring
5.10br. s.-2H, NH₂
2.34s-3H, CH₃

Solvent: acetone-d₆, Frequency: 400 MHz. Data sourced from The Royal Society of Chemistry. rsc.org

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Complementing the ¹H NMR data, Carbon-13 NMR (¹³C NMR) provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal, allowing for a complete analysis of the carbon skeleton.

In the ¹³C NMR spectrum of this compound in acetone-d₆, the carbon attached to the nitrogen atom (C-NH₂) of the aniline ring resonates at approximately 150.2 ppm. rsc.org The carbons of the tolyl and aniline rings appear in the aromatic region between 139.0 and 114.8 ppm. rsc.org Specifically, the quaternary carbon of the tolyl group attached to the ethynyl (B1212043) moiety is observed around 121.4 ppm. rsc.org The two carbons of the alkyne group are characteristically found at approximately 95.0 and 86.5 ppm. rsc.org The methyl carbon of the tolyl group gives a signal at a much higher field, around 21.4 ppm. rsc.org The number of distinct signals in the spectrum confirms the molecular symmetry and the presence of all constituent carbon atoms.

Table 2: ¹³C NMR Spectral Data for this compound
Chemical Shift (δ) ppmAssignment
150.2C-NH₂ (Aniline)
139.0Aromatic C (Tolyl)
132.6Aromatic CH
132.0Aromatic CH
130.4Aromatic CH
130.0Aromatic CH
121.4Aromatic C (Tolyl)
117.3Aromatic CH
114.8Aromatic CH
107.7Aromatic C (Aniline)
95.0Alkyne C
86.5Alkyne C
21.4CH₃

Solvent: acetone-d₆, Frequency: 101 MHz. Data sourced from The Royal Society of Chemistry. rsc.org

Multi-dimensional NMR Techniques for Complex Structure Assignment

For complex molecules where one-dimensional NMR spectra may exhibit overlapping signals, multi-dimensional NMR techniques are employed to resolve ambiguities and provide definitive structural assignments. wikipedia.orgrsc.org Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) establish correlations between nuclei.

While specific multi-dimensional NMR data for this compound is not detailed in the provided context, the application of these techniques would be standard practice for confirming its structure. A COSY experiment would show correlations between adjacent protons, confirming the connectivity within the aniline and tolyl rings. An HSQC experiment would correlate each proton signal to its directly attached carbon, while an HMBC experiment would reveal longer-range (2-3 bond) correlations between protons and carbons, unequivocally establishing the connection of the tolyl group to the ethynyl linker and the ethynyl linker to the aniline ring. These advanced methods are crucial for the unambiguous structural elucidation of novel or complex organic compounds. wikipedia.orgnih.gov

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise molecular formula of a compound. beilstein-journals.orgmdpi.com By measuring the mass with high accuracy, it is possible to distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₁₅H₁₃N), the calculated exact mass for the protonated molecule [M+H]⁺ is a key parameter for its identification. While the search results mention HRMS being performed on related compounds and derivatives, they confirm that this technique is a standard and essential tool for the characterization of such molecules. beilstein-journals.orgmdpi.comrsc.orgamazonaws.com The experimentally determined mass from an HRMS analysis would be compared to the calculated mass to confirm the elemental formula.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. d-nb.info This technique is particularly useful for analyzing mixtures and identifying individual components. In the context of the synthesis of this compound, GC-MS could be used to monitor the reaction progress, identify any byproducts, and assess the purity of the final product. The gas chromatogram would show a peak corresponding to this compound, and the mass spectrum of this peak would exhibit the molecular ion and a characteristic fragmentation pattern, further confirming its identity. While specific GC-MS data for this compound is not provided, the general procedure for analyzing aniline derivatives often involves GC-based methods. epa.gov

Infrared (IR) Spectroscopy for Functional Group Identification and Bond Vibrations

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and probe the vibrational modes of molecules. For the structural elucidation of this compound, IR spectroscopy provides critical information by identifying the characteristic absorption bands associated with its distinct functional moieties.

The IR spectrum of this compound displays several key absorption bands that confirm its structure. The presence of the primary amine (-NH₂) group is indicated by two distinct bands in the region of 3300-3500 cm⁻¹. orgchemboulder.com Specifically, for this compound, these bands appear at approximately 3474 cm⁻¹ and 3373 cm⁻¹. rsc.org These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds, respectively. orgchemboulder.commaterialsciencejournal.org The N-H bending vibration for the primary amine is also observed around 1609 cm⁻¹. rsc.org

A significant feature in the spectrum is the absorption due to the carbon-carbon triple bond (C≡C) of the ethynyl group. This stretching vibration typically occurs in the 2100-2260 cm⁻¹ range. libretexts.org For this compound, a sharp peak is observed at approximately 2205 cm⁻¹, which is characteristic of a disubstituted alkyne. rsc.org

The aromatic nature of the compound is confirmed by several bands. The aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹. In the spectrum of this compound, a band at 3026 cm⁻¹ is attributed to these vibrations. rsc.org Aromatic C=C stretching vibrations within the benzene (B151609) rings give rise to absorptions in the 1450-1600 cm⁻¹ region. For this compound, bands are noted at 1609 cm⁻¹ and 1488 cm⁻¹. rsc.org

Furthermore, the C-N stretching vibration of the aromatic amine is expected in the 1250-1335 cm⁻¹ range. orgchemboulder.com A band at 1310 cm⁻¹ in the spectrum of this compound corresponds to this vibration. rsc.org The presence of the tolyl group is supported by the C-H stretching of the methyl group, which appears at 2919 cm⁻¹. rsc.org Finally, out-of-plane C-H bending vibrations, which can provide information about the substitution pattern of the aromatic rings, are observed, with a notable band at 815 cm⁻¹. rsc.org

The collective data from these characteristic IR absorption bands provide a detailed vibrational fingerprint of this compound, confirming the presence of the aniline, tolyl, and ethynyl functionalities and their connectivity.

Table 1: Characteristic Infrared Absorption Bands for this compound

Vibrational Mode Functional Group Observed Frequency (cm⁻¹) Reference
Asymmetric N-H StretchPrimary Amine (-NH₂)3474 rsc.org
Symmetric N-H StretchPrimary Amine (-NH₂)3373 rsc.org
Aromatic C-H StretchAromatic Ring3026 rsc.org
Aliphatic C-H StretchMethyl Group (-CH₃)2919 rsc.org
C≡C StretchAlkyne2205 rsc.org
N-H Bend / Aromatic C=C StretchPrimary Amine / Aromatic Ring1609 rsc.org
Aromatic C=C StretchAromatic Ring1488 rsc.org
C-N StretchAromatic Amine1310 rsc.org
C-H Out-of-Plane BendAromatic Ring815 rsc.org

Functional Applications and Material Science Perspectives of 2 P Tolylethynyl Aniline Derivatives

Applications in Medicinal Chemistry and Drug Discovery

The structural framework of 2-(p-Tolylethynyl)aniline is a key starting point for the synthesis of various heterocyclic compounds, some of which are considered "privileged structures" in medicinal chemistry due to their recurrent appearance in biologically active compounds.

Synthesis of Biologically Active Heterocycles

Dehydrotryptophan Derivatives:

Derivatives of dehydrotryptophan have been synthesized through palladium-catalyzed aminocyclization-Heck-type coupling cascades. acs.org In these reactions, this compound or its N-protected analogues react with methyl α-aminoacrylate. acs.org The process involves an initial aminocyclization to form an indole (B1671886) ring, followed by a Heck coupling. For instance, the reaction of this compound with methyl 2-acetamidoacrylate in the presence of a palladium catalyst yields methyl (Z)-2-acetamido-3-[2-(p-tolyl)-1H-indol-3-yl]acrylate. acs.org This method allows for the introduction of various substituents at the C-2 position of the indole core, creating a library of dehydrotryptophan derivatives for biological screening. acs.org The 2-phenylindole (B188600) moiety, in particular, is recognized as a privileged structure in drug discovery. acs.org

Isoquinoline (B145761) and Quinoline (B57606) Scaffolds:

Isoquinoline and quinoline cores are prevalent in numerous natural and synthetic products with significant pharmacological properties. beilstein-journals.orgnih.govnih.gov The synthesis of 1,2-dihydroisoquinoline (B1215523) derivatives can be achieved through a three-component reaction involving 2-alkynylbenzaldehydes (a related structural class to this compound), anilines, and dialkyl phosphites. nih.govresearchgate.net For example, the condensation of 2-(p-tolylethynyl)benzaldehyde (B2826886) with aniline (B41778) and a phosphite (B83602) reagent, catalyzed by copper(I) chloride, yields (2-phenyl-3-(p-tolyl)-1,2-dihydroisoquinolin-1-yl)phosphonates. nih.govresearchgate.net These isoquinoline structures are considered valuable scaffolds in medicinal chemistry. nih.gov

Furthermore, this compound can be used to synthesize substituted quinolines. researchgate.net One-pot methods, such as the manganese(III) acetate-mediated condensation-oxidative annulation with 1,3-ketoesters, provide a direct route to 2-substituted quinolines under mild conditions. researchgate.net Another approach involves the electrophilic cyclization of N-substituted 2-alkynylanilines to produce quinolines with halogens or other functional groups at the 3-position. nih.gov Classic methods like the Conrad–Limpach synthesis, which involves the condensation of anilines with β-ketoesters, also lead to the formation of 4-hydroxyquinolines. wikipedia.org

Strategic Aniline Replacement and Bioisosteric Design in Drug Candidates for Pharmacological Optimization

Bioisosteric replacement is a key strategy in drug design to enhance a molecule's properties, such as potency, selectivity, and metabolic stability, without drastically altering its interaction with the biological target. drughunter.comnih.gov The aniline group and its derivatives are common motifs in drug candidates, and replacing them with bioisosteres can lead to optimized pharmacological profiles. ipinnovative.comuva.nl

The this compound scaffold can be considered a bioisostere for other molecular fragments in drug design. For example, the replacement of a core structure like thiazole (B1198619) with a 1,2,3-triazole ring, which can be synthesized from precursors related to alkynes, is a strategy to enhance antimicrobial activity and physicochemical properties. rsc.org While direct studies on replacing a simple aniline with the more complex this compound are not extensively detailed, the principle of using functionalized anilines to explore chemical space and improve drug-like properties is well-established. chemrxiv.org Fluorine atoms and CF3 groups are often used as bioisosteres for hydrogen, hydroxyl, or methyl groups, enhancing metabolic stability and lipophilicity in drug candidates, a principle applicable to derivatives of this compound. beilstein-journals.org

Structure-Activity Relationship (SAR) Studies on this compound-Derived Compounds

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery. nih.gov For compounds derived from this compound, SAR studies focus on how different substituents on the heterocyclic frameworks affect biological activity.

In the context of quinoline derivatives, which can be synthesized from 2-alkynylanilines, SAR studies have shown that the nature and position of substituents significantly influence their pharmacological effects. nih.govsci-hub.st For instance, in a series of non-acidic FFA4 receptor agonists, modifications to the aromatic rings and the introduction of substituents like fluorine dramatically altered potency and selectivity. sci-hub.st Similarly, for thiourea (B124793) derivatives synthesized using a tolylethynyl-phenyl moiety, SAR studies identified compounds with significant inhibitory activity against specific enzymes, with IC50 values in the micromolar range. science.gov These studies help in identifying the key structural features required for potent and selective biological activity, guiding the design of more effective therapeutic agents.

Development of Optoelectronic Materials

The conjugated π-system inherent in this compound and its derivatives makes them attractive candidates for the development of novel optoelectronic materials. These materials have potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent sensors. rsc.org

Photophysical Properties of Derived Conjugated Systems (Absorption, Emission, Quantum Yields)

Derivatives of this compound often exhibit interesting photophysical properties, including strong light absorption and fluorescence. rsc.orgbeilstein-journals.org The incorporation of this moiety into larger polycyclic aromatic systems leads to materials with tunable optical characteristics.

For example, quinolino-azaullazines synthesized using aniline derivatives show strong absorption bands in the UV-Vis spectrum (approximately 250–300 nm and 450–500 nm) and exhibit greenish fluorescence with quantum yields ranging from 19% to 35%. rsc.org Similarly, certain benzo[f]quinazoline-1,3(2H,4H)-diones, which can be synthesized from related precursors, display photoluminescence with quantum yields reaching up to 71%. beilstein-journals.orgnih.gov The study of thienonaphthoquinolines, which incorporate a tolylethynyl group, also reveals significant absorption and emission properties consistent with π-expanded systems. rsc.org

The table below summarizes the photophysical properties of selected quinoline derivatives, which share structural similarities with compounds derivable from this compound.

CompoundAbsorption Max (λabs) [nm]Emission Max (λem) [nm]Quantum Yield (ΦF) [%]
6a 321, 38149613
9a 316, 38750613
12a 335, 40151124
12c 338, 41152223
12e 336, 41152124
Data sourced from studies on bis- and tris-alkynylated 2-trifluoromethylquinolines in dichloromethane (B109758). beilstein-journals.org

Influence of Substitution Patterns on Electronic and Optical Behavior

The electronic and optical properties of materials derived from this compound can be precisely tuned by altering the substitution patterns on the aromatic rings. nih.govmdpi.com This structure-property relationship is fundamental to designing materials with specific absorption, emission, and charge-transport characteristics.

Introducing electron-donating or electron-withdrawing groups can significantly shift the absorption and emission spectra. rsc.orgbeilstein-journals.org For instance, the presence of a strong electron-donating group like N,N-dimethylaniline (NMe2) on related heterocyclic scaffolds causes a bathochromic (red) shift in both absorption and emission, along with increased extinction coefficients and quantum yields. rsc.orgbeilstein-journals.org Conversely, the position of the alkynyl group on a quinoline core also impacts the optical properties. beilstein-journals.orgnih.gov Studies on various substituted systems demonstrate that even subtle changes, such as the position or type of substituent on the arylalkyne moiety, provide a means to fine-tune the material's photophysical behavior. rsc.orgnih.gov Computational studies, such as Density Functional Theory (DFT) calculations, are often employed to understand these substituent effects on the frontier molecular orbitals (HOMO and LUMO) and predict the resulting optical and electronic properties. rsc.orgmdpi.com

Role of π-Conjugation and Intramamolecular Charge Transfer in Photoluminescence

The photoluminescent properties of this compound derivatives are intrinsically linked to the concepts of π-conjugation and intramolecular charge transfer (ICT). The core structure, featuring a tolyl group connected to an aniline moiety via an ethynyl (B1212043) linker, establishes an extended π-conjugated system. This system allows for the delocalization of electrons across the molecule, which is a fundamental prerequisite for luminescence.

Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In derivatives of this compound, the aniline group typically acts as an electron donor, while the tolyl-ethynyl portion can function as an acceptor or part of the conjugated bridge. This arrangement facilitates an intramolecular charge transfer process, where electron density shifts from the donor (aniline) to the acceptor part of the molecule upon excitation.

The efficiency and wavelength of the resulting photoluminescence are highly sensitive to the nature and extent of this ICT. The energy difference between the ground state and the excited state, which dictates the emission wavelength, can be modulated by modifying the electronic properties of the donor and acceptor groups. For instance, the introduction of electron-withdrawing or electron-donating substituents on either the aniline or tolyl rings can significantly alter the HOMO and LUMO energy levels, thereby tuning the emission color.

Furthermore, the solvent environment plays a crucial role in the photoluminescent behavior of these compounds. In polar solvents, the ICT state is stabilized, often leading to a red-shift (a shift to longer wavelengths) in the emission spectrum, a phenomenon known as solvatochromism. This sensitivity to the surrounding medium underscores the charge-transfer nature of the excited state. The interplay between the molecular structure and the solvent polarity allows for precise control over the photophysical properties of these materials.

Potential as Building Blocks for Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs)

The unique electronic and photophysical properties of this compound derivatives make them promising candidates as building blocks for a variety of organic electronic devices. Their extended π-conjugation, tunable HOMO/LUMO energy levels, and charge-carrying capabilities are key attributes for applications in OLEDs, OPVs, and OFETs.

Organic Light-Emitting Diodes (OLEDs): In the context of OLEDs, these molecules can function as emissive materials or host materials in the emissive layer. Their high photoluminescence quantum yields and tunable emission colors are advantageous for creating efficient and color-pure displays and lighting sources. By chemically modifying the this compound core, it is possible to achieve emission across the visible spectrum, from blue to red. Their ability to form stable amorphous films, a critical requirement for device fabrication, further enhances their suitability for OLED applications.

Organic Photovoltaics (OPVs): For OPV applications, this compound derivatives can be employed as either donor or acceptor materials in the active layer of a solar cell. Their broad absorption spectra, which can be tailored through molecular design, allow for efficient harvesting of solar photons. The facility for intramolecular charge transfer is also beneficial for the initial exciton (B1674681) dissociation process, which is a critical step in generating photocurrent. The development of these molecules as non-fullerene acceptors is a particularly active area of research, aiming to improve the efficiency and stability of organic solar cells.

Organic Field-Effect Transistors (OFETs): In OFETs, the charge transport characteristics of the organic semiconductor are paramount. The ordered packing of molecules in the solid state, facilitated by intermolecular interactions, creates pathways for charge carriers to move. The planar structure and extended π-system of this compound derivatives can promote efficient π-π stacking, leading to good charge carrier mobilities. Depending on the specific molecular design and energy levels, these materials can be engineered to exhibit either p-type (hole-transporting) or n-type (electron-transporting) behavior, making them versatile components for organic integrated circuits.

Supramolecular Chemistry and Self-Assembly

Design of Supramolecular Architectures Utilizing Non-Covalent Interactions

The design of supramolecular architectures based on this compound derivatives leverages a variety of non-covalent interactions to direct the self-assembly of molecules into well-defined, higher-order structures. These interactions, though weaker than covalent bonds, are highly directional and cooperative, enabling the construction of complex and functional assemblies.

Key non-covalent interactions at play include:

Hydrogen Bonding: The aniline moiety, with its N-H group, is a potent hydrogen bond donor. This allows for the formation of predictable and robust connections between molecules, leading to the formation of tapes, sheets, or helical structures.

π-π Stacking: The aromatic rings of the tolyl and aniline groups, as well as the ethynyl linker, provide extensive surfaces for π-π stacking interactions. These interactions are crucial for the vertical assembly of molecules and are fundamental to charge transport in organic electronic materials.

Hydrophobic Interactions: In aqueous or other polar environments, the hydrophobic nature of the aromatic and alkyne components can drive the aggregation of molecules to minimize contact with the solvent. nih.gov

By strategically placing functional groups on the this compound scaffold, researchers can program the self-assembly process. For example, the introduction of additional hydrogen bonding sites or the modification of the steric bulk of substituents can be used to control the dimensionality and morphology of the resulting supramolecular structures.

Self-Assembly Mechanisms of Aniline-Containing Oligomers

The self-assembly of aniline-containing oligomers, including those derived from this compound, is a dynamic process governed by a delicate balance of intermolecular forces. chemicalpapers.comrsc.org The initial stage often involves the formation of small aggregates or nuclei in solution. nih.gov These nuclei then grow through the sequential addition of more molecules, a process that can be influenced by factors such as concentration, temperature, and solvent. nih.gov

Several models have been proposed to describe the self-assembly of such oligomers. chemicalpapers.com One common mechanism is a nucleation-growth process, where a critical concentration of monomers is required to initiate the formation of stable aggregates. Another possibility is a hierarchical self-assembly pathway, where smaller, well-defined structures first form and then subsequently assemble into larger, more complex architectures.

For instance, aniline oligomers have been observed to self-assemble into a variety of morphologies, including nanofibers, nanorods, nanotubes, and even flower-like hierarchical structures. nih.govchemicalpapers.com The formation of these diverse structures is highly dependent on the specific chemical structure of the oligomer and the conditions of the self-assembly process. nih.gov The interplay between hydrogen bonding and π-π stacking is often a determining factor in the final morphology. nih.gov For example, strong directional hydrogen bonds might favor the formation of one-dimensional structures like nanofibers, while extensive π-π stacking could lead to the formation of two-dimensional sheets.

Formation of Functional Supramolecular Systems

The self-assembly of this compound derivatives into supramolecular systems gives rise to materials with emergent functions that are not present in the individual molecules. These functions are a direct consequence of the collective behavior of the assembled molecules and their organized spatial arrangement.

One of the most significant functional outcomes is the enhancement of charge transport properties. The ordered π-π stacking in self-assembled structures creates continuous pathways for the movement of charge carriers, which is essential for applications in organic electronics. By controlling the self-assembly, it is possible to optimize the morphology for efficient charge transport, leading to improved performance in devices like OFETs and OPVs.

Furthermore, the formation of porous supramolecular frameworks can lead to applications in sensing and separation. The defined cavities and channels within these structures can selectively bind to guest molecules, enabling the development of chemical sensors. The ability to design the size and chemical nature of these pores by modifying the molecular building block offers a high degree of tunability.

The creation of chiral supramolecular assemblies is another area of interest. By incorporating chiral centers into the this compound building block, it is possible to induce a preferred handedness in the resulting supramolecular structure. These chiral materials can interact differently with left- and right-circularly polarized light, making them suitable for applications in chiroptical devices and as chiral recognition platforms.

Catalysis Beyond Chemical Synthesis

While derivatives of this compound are primarily explored for their material science applications, their inherent electronic and structural features suggest potential roles in catalysis that extend beyond traditional chemical synthesis. The aniline nitrogen, with its lone pair of electrons, can act as a coordination site for metal ions, while the extended π-system can participate in redox processes.

One potential area of application is in photocatalysis. The ability of these molecules to absorb light and generate charge-separated states could be harnessed to drive chemical reactions. Upon photoexcitation, the molecule could act as a photosensitizer, transferring energy to other molecules, or it could directly participate in electron transfer reactions, initiating catalytic cycles. For example, a self-assembled supramolecular system could provide a scaffold for organizing catalytic sites and reactants, enhancing reaction efficiency and selectivity.

Another possibility lies in electrocatalysis. Thin films of self-assembled this compound derivatives on electrode surfaces could facilitate electron transfer processes. The tunable redox properties of the molecule, achieved through chemical modification, would allow for the optimization of the catalytic activity for specific reactions, such as the oxygen reduction reaction or the hydrogen evolution reaction, which are crucial for energy conversion and storage technologies.

Furthermore, the incorporation of catalytically active metal centers into supramolecular assemblies of these aniline derivatives could lead to novel hybrid catalysts. The organic framework would provide a defined microenvironment around the metal center, influencing its reactivity and selectivity in a manner analogous to enzymes. This approach could lead to the development of highly efficient and selective catalysts for a wide range of chemical transformations.

Utilization in Catalyst Supports and Hybrid Catalytic Systems

While direct applications of this compound as a conventional solid catalyst support are not prominently featured in the reviewed literature, its derivatives are integral to the formation of sophisticated, multi-component, and tandem catalytic systems. These systems, often described as hybrid, leverage the unique reactivity of the aniline and ethynyl groups to facilitate complex molecular transformations in a single pot. The molecule's structure is particularly suited for participating in domino or tandem reactions where a sequence of catalytic events occurs, often controlled by the choice of metal catalyst and reaction conditions.

A key area where this is observed is in the synthesis of complex heterocyclic compounds. Research into three-component reactions involving 2-alkynylbenzaldehydes (structurally related to this compound), anilines, and dialkyl phosphites demonstrates the critical role of the catalyst in directing the reaction pathway. The choice of catalyst dictates the final product, showcasing a switchable or hybrid catalytic approach. For instance, the reaction of 2-(p-tolylethynyl)benzaldehyde, aniline, and dibutyl phosphite can yield different products depending on the catalyst used. Without a catalyst, the reaction shows low conversion, but the introduction of specific catalysts selectively produces either α-amino (2-alkynylphenyl)-methylphosphonates or cyclized 1,2-dihydroisoquinolin-1-ylphosphonates. nih.govresearchgate.net Propylphosphonic anhydride (B1165640) (T3P®) selectively yields the α-amino phosphonates, whereas copper(I) chloride (CuCl) promotes cyclization to the isoquinoline derivatives. nih.govresearchgate.net This demonstrates how the arylethynyl aniline framework can be a component in a catalytic system whose outcome is finely tunable.

A study on the model reaction of 2-(p-tolylethynyl)benzaldehyde, aniline, and dibutyl phosphite highlights this catalytic control. nih.gov The selection between different catalysts leads to a divergence in the reaction pathway, yielding distinct chemical structures from the same set of starting materials.

Table 1: Catalyst-Dependent Product Formation in a Three-Component Reaction Reaction of 2-(p-tolylethynyl)benzaldehyde, aniline, and dibutyl phosphite.

CatalystTemperatureProduct TypeConversion/YieldReference
None60 °Cα-amino phosphonate (B1237965) (main)52% Conversion nih.gov
T3P®60 °Cα-amino phosphonateHigh Yield nih.govresearchgate.net
CuCl60 °C1,2-dihydroisoquinolin-1-ylphosphonateHigh Yield nih.govresearchgate.net
AgOTf60 °C1,2-dihydroisoquinolin-1-ylphosphonateGood Yield nih.gov
CuI60 °C1,2-dihydroisoquinolin-1-ylphosphonateGood Yield nih.gov

Furthermore, this compound itself has been used as a substrate in developing selective tandem reactions. A notable example is a copper(I)-catalyzed condensation/bicycloaromatization reaction between this compound and 2′-phenylethynylacetophenone. nih.gov This process successfully suppresses multiple potential side reactions to selectively produce functionalized 1,1′-naphthylindoles, forming a C–N axial bond in the process. nih.gov The success of this tandem reaction relies on the precise control exerted by the copper(I) catalyst in a system containing two different functionalized arylalkynes, underscoring the role of the substrate in designing intricate and efficient hybrid catalytic processes. nih.gov

Development of Ligands for Metal Complexes with Catalytic Activity

The molecular architecture of this compound, featuring both a nucleophilic amino group and an electron-rich alkyne moiety, makes it a valuable precursor for the synthesis of ligands for catalytically active metal complexes. Aniline derivatives are widely used to create ligands, such as Schiff bases or phosphines, that can coordinate with transition metals like palladium, copper, cobalt, and nickel to catalyze a variety of organic reactions. mdpi.comresearchgate.netrsc.org

The development of new catalytic methodologies often involves screening substrates like this compound to optimize reaction conditions. In the copper(I)-catalyzed synthesis of C–N axial biaryl compounds, this compound was a model substrate used to fine-tune the reaction parameters, including the catalyst, base, and solvent. nih.gov The optimized system, employing CuI and Cs2CO3, demonstrates how the specific structure of this compound is leveraged to develop a highly selective catalytic transformation. nih.gov

A significant application is seen in palladium-catalyzed domino reactions for synthesizing complex polycyclic aromatic compounds. In one study, derivatives like 1-bromo-2-(p-tolylethynyl)benzene were reacted with various bromoanilines in a palladium-catalyzed process to form indolo[1,2-f]phenanthridines. rsc.org The efficiency of this transformation was highly dependent on the choice of phosphine (B1218219) ligand coordinated to the palladium center. The study found that bidentate phosphine ligands were crucial for achieving high yields.

Table 2: Influence of Phosphine Ligands on Palladium-Catalyzed Domino Reaction Reaction of 1-bromo-2-(phenylethynyl)benzene and 2-bromoaniline.

CatalystLigandBaseSolventTemperatureYieldReference
Pd(OAc)2PPh3Cs2CO3DMF120 °C34% rsc.org
Pd(OAc)2XantphosCs2CO3DMF120 °C75% rsc.org
Pd(OAc)2PCy3·HBF4Cs2CO3DMF120 °C74% rsc.org

This research highlights how the arylethynyl aniline motif is a fundamental building block in reactions where the ligand-metal complex is the true catalytic species. The electronic and steric properties of the aniline and alkyne components of the substrate influence the outcome of these sophisticated catalytic cycles, which include steps like Buchwald-Hartwig amination, hydroamination, and C-H arylation. rsc.org The development of these reactions relies on the interplay between the substrate structure, the metal catalyst, and the coordinating ligands to achieve high efficiency and selectivity.

Conclusion and Future Research Directions

Synthesis and Mechanistic Understanding of 2-(p-Tolylethynyl)aniline Transformations

The synthesis of this compound is often achieved through well-established cross-coupling reactions, such as the Sonogashira coupling of 2-iodoaniline (B362364) with 1-ethynyl-4-methylbenzene. mdpi.comacs.org This foundational reaction provides a versatile entry point to a wide array of more complex molecular architectures. Mechanistic studies have been crucial in understanding and controlling the outcomes of subsequent transformations. For instance, the Brønsted acid-mediated reactions of 2-alkynylanilines can be directed to produce different products by carefully controlling the amount of acid used. mdpi.com Similarly, the choice of catalyst system, such as propylphosphonic anhydride (B1165640) (T3P®) versus copper(I) chloride, has been shown to be critical in dictating the reaction pathway in three-component reactions involving 2-alkynylbenzaldehydes, anilines, and dialkyl phosphites, leading to either α-amino (2-alkynylphenyl)-methylphosphonates or 1,2-dihydroisoquinolin-1-ylphosphonates. researchgate.netnih.gov

Future research in this area should focus on developing novel catalytic systems that offer greater selectivity and efficiency. A deeper mechanistic understanding, aided by computational studies, will be instrumental in predicting and controlling the regioselectivity and stereoselectivity of these transformations. The exploration of alternative coupling partners and reaction conditions will undoubtedly expand the synthetic utility of this compound as a building block.

Emerging Applications in Advanced Functional Materials

The unique structural motif of this compound, featuring a rigid alkynyl linker and a reactive amino group, makes it an attractive candidate for the development of advanced functional materials. Its derivatives have been incorporated into various molecular scaffolds to create materials with interesting photophysical properties. For example, the incorporation of N,N-dimethylaniline functionalities onto a polycyclic uracil (B121893) scaffold, synthesized via Sonogashira coupling, leads to compounds with significantly red-shifted absorption and emission spectra and high quantum yields. beilstein-journals.org This highlights the potential of this compound derivatives in the design of novel organic light-emitting diodes (OLEDs), fluorescent sensors, and other optoelectronic devices.

Conjugated microporous polymers (CMPs) represent another promising application area. While not directly using this compound, related structures like 1,3,5-tris(p-tolylethynyl)benzene have been used to create CMPs with potential applications in sensing. mdpi.com The incorporation of the aniline (B41778) moiety could introduce new functionalities, such as gas sensing or catalytic activity, into these porous materials. Future work should explore the synthesis and characterization of polymers and co-polymers derived from this compound to create materials with tailored electronic and optical properties for applications in organic electronics, photovoltaics, and chemical sensing.

Unexplored Reactivity Profiles and Synthetic Opportunities

While much is known about the cyclization and cross-coupling reactions of this compound, there remain significant opportunities to explore its untapped reactivity. The development of novel cascade reactions, where multiple bonds are formed in a single operation, is a particularly attractive avenue. Such reactions can lead to the rapid construction of complex heterocyclic systems from simple starting materials. acs.org For instance, new palladium-catalyzed annulation processes have been developed for the synthesis of benzo[a]carbazoles. acs.org

Further investigation into the reactivity of the amino group and the ethynyl (B1212043) moiety in a concerted or sequential manner could lead to the discovery of new synthetic methodologies. For example, exploring cycloaddition reactions, multicomponent reactions under novel catalytic systems, and the functionalization of the tolyl group could all yield new and valuable chemical transformations. The development of enantioselective transformations of this compound derivatives also presents a significant and rewarding challenge.

Challenges and Prospects in Predictive Modeling and Design

The rational design of new molecules with desired properties is a major goal in modern chemistry. Predictive modeling, including quantum chemical calculations and machine learning, offers powerful tools to achieve this. core.ac.uk For derivatives of this compound, computational methods can be employed to predict their electronic structure, photophysical properties, and reactivity. DFT calculations, for instance, have been used to provide insights into the mechanisms of reactions involving related compounds. researchgate.net

A key challenge lies in the development of accurate and efficient computational models that can handle the complexity of these molecular systems and their interactions in different environments. Future efforts should focus on building comprehensive databases of experimental data for this compound derivatives to train and validate predictive models. The integration of machine learning with first-principles calculations holds the promise of accelerating the discovery of new functional materials and catalysts based on this versatile scaffold.

Outlook for Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Chemical Biology

The future of research on this compound is inherently interdisciplinary. The synthesis of novel derivatives in organic chemistry labs will provide the foundation for their application in materials science and chemical biology. In materials science, these compounds can be used to create new generations of organic semiconductors, sensors, and porous materials. mdpi.com

In the realm of chemical biology, the this compound scaffold could be incorporated into biologically active molecules to probe biological processes or to develop new therapeutic agents. For instance, related phenyltriazole derivatives have been investigated as potential anti-MRSA agents. rsc.orgresearchgate.net The unique properties of the tolylethynyl group could be exploited for applications in bioimaging or as a reactive handle for bioconjugation. Collaborative efforts between chemists, materials scientists, and biologists will be essential to fully realize the potential of this compound and its derivatives in addressing key scientific challenges.

Q & A

Q. Data Comparison :

Catalyst SystemYield (%)Temperature (°C)Time (h)
Au/SiO₂-Al₂O₃85–909012
CuI/Cs₂CO₃9410024

Basic Question: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • ¹H NMR : Aromatic protons appear as doublets (δ 7.2–7.8 ppm), with distinct signals for the ethynyl group (C≡CH) at δ 3.1–3.3 ppm .
  • FT-IR : Alkyne C≡C stretch at ~2100 cm⁻¹ and NH₂ bending at ~1620 cm⁻¹ .
  • Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 233.1 (calculated for C₁₅H₁₃N) .

Validation Tip : Cross-check purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Question: How can trifluoromethylthiolation of this compound be optimized for functional materials?

Answer:
Trifluoromethylthiolation using hypervalent iodine(III) reagents (e.g., CF₃S-IPh) in fluorinated alcohols (e.g., TFE):

  • Reagent : CF₃S-IPh (1.2 equiv.) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).
  • Conditions : 50°C, 12 h under N₂, yielding >75% N-trifluoromethylthio derivatives .
  • Mechanism : Fluorinated alcohols stabilize cationic intermediates, enhancing electrophilic substitution .

Application : The resultant CF₃S group improves hydrophobicity and electron-withdrawing properties for optoelectronic materials .

Advanced Question: How do competing side reactions (e.g., oligomerization) impact the synthesis of this compound derivatives?

Answer:
Side reactions arise from:

  • Alkyne dimerization : Mitigated by using bulky ligands (e.g., P(o-tol)₃) to sterically hinder coupling .
  • Oxidative homocoupling : Avoided by strict oxygen exclusion (e.g., Schlenk techniques) .

Case Study : In CuI-catalyzed reactions, excess Cs₂CO₃ (2.0 equiv.) suppresses acid-induced decomposition, improving selectivity from 60% to 94% .

Basic Question: What safety protocols are essential when handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coat, and goggles (aniline derivatives are skin irritants) .
  • Ventilation : Use fume hoods to avoid inhalation of vapors (LD₅₀ oral, rat: 250 mg/kg) .
  • Waste Disposal : Neutralize with dilute HCl before incineration .

Regulatory Note : Compliance with EPA DSSTox guidelines (DTXSID40363707) is mandatory for environmental safety .

Advanced Question: How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Answer:

  • DFT Calculations : Model transition states (e.g., Pd-alkyne intermediates) to predict regioselectivity in Sonogashira reactions .
  • Solvent Effects : COSMO-RS simulations optimize solvent polarity for reaction efficiency .

Validation : Compare computed NMR shifts (e.g., GIAO method) with experimental data to refine models .

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Reactant of Route 1
Reactant of Route 1
2-(p-Tolylethynyl)aniline
Reactant of Route 2
Reactant of Route 2
2-(p-Tolylethynyl)aniline

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